2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3 |
InChI Key |
PRMBGFSQBQSFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation and Nitro Group Introduction
4-Nitroimidazole is alkylated using methyl iodide or benzyl bromide in a tert-butoxide/DMSO system, selectively yielding 1-methyl-4-nitro-1H-imidazole or 1-benzyl-4-nitro-1H-imidazole. These intermediates undergo VNS with chloroform to install a chloromethyl group at the 5-position, followed by oxidation to a carbonyl moiety. The resulting 4-nitroimidazole-5-carboxaldehyde is then converted to oximes or Schiff bases for cyclization.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | CH₃I/PhCH₂Br, t-BuOK/DMSO, 6–10 h | 75–85 |
| VNS Chlorination | CHCl₃, KOtBu, DMSO, 24 h | 60–70 |
| Oxidation to Aldehyde | CrO₃/H₂SO₄, acetone, 0°C, 2 h | 55–65 |
Cyclocondensation with Orthoesters
Oxime derivatives react with triethyl orthoacetate under reflux to form iminoethers, which undergo ammonia-mediated cyclocondensation in sealed tubes (120–130°C, 2–3 h) to yield the purine core. For example, heating 5-(hydroxyimino)-1-methyl-4-nitroimidazole with triethyl orthoacetate produces 2-methylpurino[7,8-a]imidazole-1,3-dione in 47% yield after chromatographic purification.
Cyclization Strategies for the Dihydropurine Moiety
The 7,8-dihydro segment of the target compound is introduced via catalytic hydrogenation or reductive amination.
Catalytic Hydrogenation
Pd/C (10%) or Pt/C (5%) catalysts facilitate the reduction of nitro groups to amines while preserving the imidazole ring. For instance, hydrogenating 4-nitro-5-(heptylamino)imidazole at 40 psi in ethanol yields the corresponding diamine, which cyclizes spontaneously upon exposure to air.
Reductive Amination
Heptylamine is introduced via reductive amination using sodium cyanoborohydride in methanol/acetic acid. This step attaches the heptyl chain to the imidazole nitrogen before cyclization, achieving 65–70% efficiency.
Functionalization of the Purinoimidazole Core
Phenyl Group Installation
The 6-phenyl substituent is incorporated through Suzuki-Miyaura coupling. Using phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1), the aryl group couples to the purine bromide intermediate at 80°C (12 h, 72% yield).
Methylation at Position 4
Selective methylation employs methyl iodide and NaH in THF at 0°C. The reaction targets the N-3 position of the imidazole ring, achieving >90% regioselectivity.
Industrial-Scale Production Considerations
While peer-reviewed data on industrial synthesis is limited, extrapolation from analogous purine systems suggests the use of continuous flow reactors to enhance yield and reduce waste. Microreactors enable precise control over exothermic steps (e.g., VNS chlorination), improving safety and scalability.
Challenges and Optimization
Byproduct Formation
Competitive hydrolysis of iminoethers to nitriles or amines reduces cyclocondensation efficiency. Solvent drying (molecular sieves) and anhydrous ethanol minimize this issue, boosting yields by 15–20%.
Catalytic Poisoning
Isonitrile intermediates (e.g., 1-methyl-4-nitroimidazole-5-carbonitrile) inhibit Pd/C catalysts. Switching to Pt/C or optimizing H₂ pressure (25–40 psi) mitigates this problem.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| VNS + Cyclocondensation | High regioselectivity | Multi-step purification | 28–35 |
| Reductive Amination | Straightforward heptyl incorporation | Requires air-sensitive reagents | 40–45 |
| Suzuki Coupling | Efficient aryl introduction | Costly palladium catalysts | 50–55 |
Chemical Reactions Analysis
Types of Reactions
3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs and related dione derivatives exhibit variations in substituents and core scaffolds, leading to divergent biological activities. Below is a comparative analysis based on substituent patterns, core modifications, and reported bioactivities:
Key Comparative Insights
Halogenated aromatic groups (e.g., 4-bromophenyl in ZINC170624334) may improve binding affinity through halogen bonding, whereas methoxy groups (e.g., 2,4-dimethoxyphenyl in ) could enhance solubility via hydrogen bonding .
Core Scaffold Modifications: Purinoimidazole-dione vs. Piperazine-dione: Piperazine derivatives () exhibit anthelmintic activity, whereas purinoimidazole analogs () are explored for PARP inhibition. This highlights how core structure dictates target specificity . Metal Coordination: The Pd complex in demonstrates that metal incorporation (e.g., palladium) amplifies cytotoxicity and prooxidative effects, a feature absent in the target compound .
Receptor Selectivity: Indolin-2,3-dione derivatives () show that minor structural changes (e.g., an additional carbonyl) drastically alter receptor selectivity (σ1 vs. σ2). This suggests that substituent positioning in the target compound could similarly influence its receptor interactions .
Data Table: Physicochemical and Pharmacological Comparison
Biological Activity
2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that integrates purine and imidazole structures. Its unique molecular configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound features a heptyl chain and a methyl-substituted phenyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the oxidation of methylheptyl alcohol using chromic acid under controlled conditions. In industrial applications, continuous flow reactors may be used to enhance efficiency and ensure consistent quality.
The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. Preliminary studies suggest several potential mechanisms:
Inhibition of Cytochrome P450 Enzymes : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis. This inhibition can lead to altered metabolic pathways and potential therapeutic effects .
Antifungal Activity : Compounds featuring imidazole rings are often evaluated for antifungal properties. Structural modifications can enhance or diminish their efficacy against fungal pathogens .
Anti-inflammatory and Anticancer Activities : The unique structure allows the compound to modulate enzyme activity and receptor binding, which are critical in exploring therapeutic effects in inflammation and cancer .
Case Studies
Research has highlighted various aspects of the biological activity of this compound:
- Study on Enzyme Interaction : A study focused on the compound's binding affinity to cytochrome P450 enzymes revealed significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development .
- Antifungal Efficacy : In vitro assays demonstrated that the compound exhibited antifungal activity against several strains of Candida species, with varying degrees of efficacy depending on structural modifications .
- Anti-inflammatory Effects : Another study reported that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table outlines structural features and unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Heptyl-4-methyl-6-(4-chlorophenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | Similar core structure with a chlorophenyl group | Potentially different reactivity due to chlorine substituent |
| 2-Heptyl-4-methyl-6-(4-methoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | Similar core structure with a methoxyphenyl group | Altered electronic properties due to methoxy group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, and what analytical techniques validate its purity?
- Methodological Answer :
- Synthesis : Adapt protocols from analogous imidazole-purine dione derivatives, such as cyclocondensation of substituted amines with carbonyl precursors under reflux conditions (e.g., using DMF as a solvent at 120°C under nitrogen) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from isopropyl alcohol .
- Characterization : Use IR spectroscopy (peaks at ~3115 cm⁻¹ for N-H stretch, ~1658 cm⁻¹ for carbonyl groups), ¹H/¹³C NMR (e.g., δ 2.51–7.76 ppm for alkyl/aryl protons), and HPLC (normal-phase, retention times ~5–30 min) .
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the heptyl, methyl, or phenyl substituents. For example, replace the heptyl chain with shorter/longer alkyl groups to assess hydrophobicity effects .
- Biological assays : Test in vitro against targets like indoleamine 2,3-dioxygenase (IDO) or viral proteases, referencing protocols for related purine-imidazole diones .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., phenyl ring orientation) to activity trends .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS/MS .
- Mechanistic redundancy : Test for off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models to isolate primary pathways .
- Dose-response alignment : Reconcile in vitro IC₅₀ values with in vivo efficacy using allometric scaling and PK/PD modeling .
Q. How can researchers optimize the compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- Reaction engineering : Apply Design of Experiments (DoE) to optimize temperature, catalyst (e.g., p-toluenesulfonic acid), and solvent polarity .
- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Side-product analysis : Isolate byproducts via preparative HPLC and characterize via high-resolution MS to identify competing reaction pathways .
Q. What advanced computational methods validate the compound’s binding mode to hypothetical targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket stability .
- Free-energy calculations : Use MM-PBSA or alchemical methods (e.g., FEP+) to quantify ΔGbinding and compare with experimental IC₅₀ values .
- Crystallography : Collaborate on co-crystallization trials with purified protein targets (e.g., IDO) to resolve X-ray structures at ≤2.0 Å resolution .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
